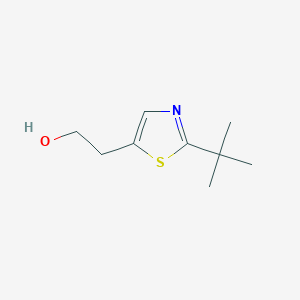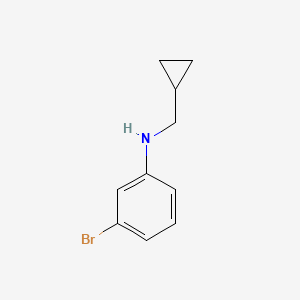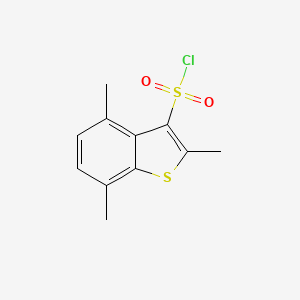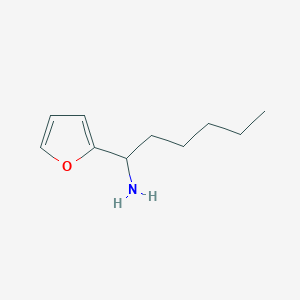![molecular formula C11H13BrN2O B13242841 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile is a versatile chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is a derivative of benzonitrile and is characterized by the presence of a bromine atom at the third position and a 1-methoxypropan-2-ylamino group at the fourth position on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-nitrobenzonitrile with 1-methoxypropan-2-amine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group . The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary amines .
Applications De Recherche Scientifique
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile has a wide range of scientific research applications:
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and functional groups. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, the compound can bind to receptor sites on cell membranes, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile can be compared with other similar compounds, such as:
3-Bromo-4-methoxybenzonitrile: This compound lacks the 1-methoxypropan-2-ylamino group, making it less versatile in certain applications.
4-Bromo-3-nitrobenzonitrile:
3-Bromo-4-[(1-hydroxypropan-2-yl)amino]benzonitrile: The hydroxyl group in place of the methoxy group can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13BrN2O |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
3-bromo-4-(1-methoxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2O/c1-8(7-15-2)14-11-4-3-9(6-13)5-10(11)12/h3-5,8,14H,7H2,1-2H3 |
Clé InChI |
IUSWRZMEEPTKIN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC1=C(C=C(C=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13242758.png)

![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)



![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B13242802.png)

![(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13242811.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13242817.png)

![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)

